3-Methylsalicylaldoxime
Description
3-Methylsalicylaldoxime is an organic compound with the molecular formula C8H9NO2. It is a derivative of salicylaldoxime, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its chelating properties and is used in various scientific research applications, including pharmaceuticals, catalysis, and material science.
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-9-11)8(6)10/h2-5,10-11H,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHFFKODHFICU-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylsalicylaldoxime can be synthesized through the reaction of 3-methylsalicylaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction is as follows:
3-Methylsalicylaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methylsalicylaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
3-Methylsalicylaldoxime has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its use in developing drugs for neurodegenerative diseases due to its neuroprotective effects.
Industry: It is utilized in the extraction and purification of metals from ores, leveraging its chelating properties.
Mechanism of Action
The mechanism of action of 3-Methylsalicylaldoxime involves its ability to chelate metal ions, forming stable complexes. This chelation process is crucial in its applications in metal extraction and purification. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Salicylaldoxime: The parent compound, known for its chelating properties.
2-Methylsalicylaldoxime: Another methyl-substituted derivative with similar properties.
4-Methylsalicylaldoxime: A positional isomer with distinct reactivity.
Uniqueness: 3-Methylsalicylaldoxime is unique due to the specific position of the methyl group, which influences its reactivity and chelating ability. This positional substitution can affect the stability and formation of metal complexes, making it a valuable compound in specific applications .
Biological Activity
3-Methylsalicylaldoxime (3-MSAO) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of 3-MSAO, highlighting its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of salicylaldoxime, characterized by the presence of a methyl group at the 3-position of the salicylaldehyde moiety. Its structure can be represented as follows:
This compound exhibits unique chemical properties that contribute to its biological activity, particularly in metal ion chelation and interaction with biological macromolecules.
The biological activity of 3-MSAO can be attributed to several mechanisms:
- Metal Ion Chelation : 3-MSAO is known for its ability to form stable complexes with metal ions, which can influence various biochemical pathways. This property is particularly relevant in neurodegenerative diseases where metal ion dysregulation occurs.
- Antioxidant Activity : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells. This is crucial in protecting against cellular damage associated with various diseases.
- Antimicrobial Properties : Research indicates that 3-MSAO possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have demonstrated that 3-MSAO shows promising anticancer effects. A notable study evaluated its cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The results indicated that 3-MSAO significantly inhibited cell proliferation and induced apoptosis in these cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 15 | Induction of apoptosis |
| Breast Cancer | 20 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
In neuropharmacology, 3-MSAO has been investigated for its neuroprotective effects. It was found to reduce neuronal cell death induced by oxidative stress in vitro. This suggests a potential role in treating neurodegenerative conditions such as Alzheimer’s disease.
Case Studies
- Case Study on Anticancer Efficacy : In a controlled laboratory setting, researchers treated prostate cancer cells with varying concentrations of 3-MSAO. The study concluded that doses above 10 µM resulted in significant cell death compared to untreated controls, highlighting its potential as a chemotherapeutic agent .
- Neuroprotection in Animal Models : An animal model study assessed the effects of 3-MSAO on cognitive decline associated with aging. Results showed that administration of the compound improved memory retention and reduced markers of oxidative stress in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
